1,3-Bis(3-aminophenoxy)benzene
Overview
Description
1,3-Bis(3-aminophenoxy)benzene: is an aromatic ether diamine with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is also known by other names such as 3,3’-[1,3-phenylenebis(oxy)]dianiline . It is characterized by its light yellow to yellow solid appearance and slight solubility in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(3-aminophenoxy)benzene can be synthesized through a two-step process. The first step involves the condensation of resorcinol with 4-nitrochlorobenzene to form 1,3-bis(4-nitrophenoxy)benzene. This intermediate is then reduced through hydrogenation to yield the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of resorcinol and m-chloroaniline under alkaline conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(3-aminophenoxy)benzene undergoes various chemical reactions, including:
Condensation Reactions: The amino groups in the compound can react with electrophilic reagents to form condensation products.
Reduction Reactions: The nitro groups in the intermediate 1,3-bis(4-nitrophenoxy)benzene can be reduced to amino groups through hydrogenation.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include isothiocyanates and other electrophilic reagents.
Reduction Reactions: Hydrogen gas and a suitable catalyst, such as palladium on carbon, are used for hydrogenation.
Major Products:
Condensation Products: Various condensation products can be formed depending on the electrophilic reagent used.
Reduction Products: The primary reduction product is this compound.
Scientific Research Applications
1,3-Bis(3-aminophenoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of thermosetting resins and polyimide materials.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug development.
Industry: It is utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-aminophenoxy)benzene involves its ability to undergo various chemical reactions due to the presence of amino and ether groups. These functional groups allow the compound to participate in condensation and reduction reactions, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
- 1,3-Bis(4-aminophenoxy)benzene
- 1,3-Diphenoxybenzene
- 1,3-Bis(4-hydroxyphenoxy)benzene
Comparison: 1,3-Bis(3-aminophenoxy)benzene is unique due to its specific arrangement of amino and ether groups, which confer distinct chemical reactivity and properties. Compared to 1,3-Bis(4-aminophenoxy)benzene, it has different positional isomerism, affecting its reactivity and applications . The presence of amino groups in this compound makes it more reactive in condensation reactions compared to 1,3-Diphenoxybenzene, which lacks amino groups .
Properties
IUPAC Name |
3-[3-(3-aminophenoxy)phenoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKYOQYISDAQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065109 | |
Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10526-07-5 | |
Record name | 1,3-Bis(3-aminophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10526-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3,3'-(1,3-phenylenebis(oxy))bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010526075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 3,3'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-[m-phenylenebis(oxy)]dianiline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-Bis(3-aminophenoxy)benzene?
A1: The molecular formula of this compound is C18H16N2O2, and its molecular weight is 292.33 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize techniques such as Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) spectroscopy [], and elemental analysis [] to characterize BAPB. FTIR helps identify functional groups like amine and ether linkages. NMR, particularly 13C-NMR, provides detailed insights into the carbon backbone and bonding environments within the molecule [].
Q3: How does the incorporation of this compound influence the solubility of polyimides?
A3: BAPB, when incorporated into polyimide backbones, can disrupt polymer chain packing due to the meta-catenated ether linkages, enhancing solubility in various organic solvents [, ]. This is particularly advantageous for processing and applications requiring solution-based techniques.
Q4: How does this compound affect the glass transition temperature (Tg) of polyimides?
A4: The Tg of polyimides synthesized with BAPB varies depending on the co-monomers and processing conditions. Generally, BAPB contributes to moderate Tg values, often ranging from 150°C to over 300°C [, , ]. This balance of processability and high-temperature performance makes BAPB-based polyimides suitable for demanding applications.
Q5: What is the impact of this compound on the thermal stability of polyimides?
A5: Polyimides synthesized with BAPB generally exhibit excellent thermal stability, with decomposition temperatures (Td) often exceeding 500°C under nitrogen atmosphere [, , ]. This high thermal stability is crucial for applications requiring resistance to degradation at elevated temperatures.
Q6: What are the typical applications of polymers incorporating this compound?
A6: BAPB-based polymers, especially polyimides, find applications in various fields due to their excellent thermal stability, mechanical strength, and dielectric properties. These applications include:
- Aerospace: High-performance composites for aircraft and spacecraft components [, , , ].
- Electronics: Dielectric layers in microelectronics, flexible circuits, and high-temperature insulators [, , , ].
- Adhesives: High-temperature adhesives for demanding bonding applications [, , ].
- Membranes: Gas separation membranes and high-temperature filtration applications [, ].
Q7: How does the presence of this compound affect the mechanical properties of cured resins?
A7: Incorporation of BAPB can influence the mechanical properties of cured resins. Studies indicate that meta-substitution in BAPB contributes to improved toughness, compressive strength, and strain softening in epoxy resins, while potentially reducing crosslink density and glass transition temperature [].
Q8: How does this compound impact the dielectric properties of polyimide films?
A8: BAPB-based polyimides are known for their good dielectric properties, making them suitable for electronic applications. The incorporation of fluorine-containing monomers, alongside BAPB, can further reduce the dielectric constant of these materials, enhancing their performance in high-frequency applications [].
Q9: Can you explain the use of this compound in high-temperature shape memory polyimides?
A9: BAPB serves as a key diamine monomer in synthesizing high-temperature shape memory polyimides (SMPIs) [, ]. These SMPIs leverage the inherent thermal stability of BAPB-based polyimides while incorporating functionalities that enable shape memory effects at elevated temperatures.
Q10: How does this compound contribute to the development of transparent polyimide films?
A4: BAPB-based polyimides can exhibit excellent optical transparency, making them suitable for applications requiring light transmission [, , ]. This transparency, coupled with their thermal stability, makes them promising for advanced optical and optoelectronic devices.
Q11: Have there been any computational studies on this compound-containing polymers?
A11: Yes, computational studies employing techniques like Molecular Dynamics (MD) simulations have been conducted on BAPB-containing polymers, particularly phthalonitrile polymers []. These simulations provide insights into the relationship between crosslink density and properties like thermal expansion, mechanical strength, and dielectric constant.
Q12: How is this compound incorporated into coarse-grained models for polyimide simulations?
A12: Coarse-grained models, which simplify the representation of polymer chains while retaining essential physical features, have been developed for BAPB-containing polyimides []. These models allow for computationally efficient simulations to study properties like chain dimensions and dynamic behavior.
Q13: What are the common synthetic routes for preparing this compound?
A13: BAPB is typically synthesized via a nucleophilic aromatic substitution reaction involving m-aminophenol and m-dibromobenzene [, ]. This reaction is usually conducted in the presence of a base and a copper catalyst.
Q14: How is this compound typically purified?
A14: Purification of BAPB is often achieved through techniques like recrystallization or, more recently, thin-film distillation [, ]. These methods aim to remove impurities and obtain high-purity BAPB for polymer synthesis.
Q15: How does the polymerization of this compound with dianhydrides typically proceed?
A15: BAPB readily undergoes polymerization with various aromatic dianhydrides, such as 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) or 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), to form poly(amic acid)s [, , ]. These poly(amic acid)s are then thermally or chemically imidized to yield the final polyimide structures.
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